Cas no 114741-49-0 (N3-Benzyl-β-alaninamide hydrochloride)
N3-Benzyl-β-alaninamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N3-Benzyl-β-alaninamide hydrochloride
- N3-Benzyl-b-alaninamide hydrochloride
- N3-Benzyl-beta-alaninamide hydrochloride
- 3-(benzylamino)propanamide hydrochloride
- 3-[benzylamino]propanamide, chloride
- ARONIS023401
- FT-0682968
- SBB080364
- N3-Benzyl-alaninamide hydrochloride
- AKOS005110936
- 3-(benzylamino)propanamidehydrochloride
- 114741-49-0
- 3-(benzylamino)propanamide;hydrochloride
- DTXSID10648538
- N~3~-Benzyl-beta-alaninamide--hydrogen chloride (1/1)
- Propanamide, 3-[(phenylmethyl)amino]-, hydrochloride (1:1)
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- MDL: MFCD03776279
- Inchi: 1S/C10H14N2O.ClH/c11-10(13)6-7-12-8-9-4-2-1-3-5-9;/h1-5,12H,6-8H2,(H2,11,13);1H
- InChI Key: BDIFUQCBFQHQHP-UHFFFAOYSA-N
- SMILES: Cl.O=C(CCNCC1C=CC=CC=1)N
Computed Properties
- Exact Mass: 214.0872908g/mol
- Monoisotopic Mass: 214.0872908g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 153
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1Ų
N3-Benzyl-β-alaninamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019139611-5g |
3-(Benzylamino)propanamide hydrochloride |
114741-49-0 | 95% | 5g |
$645.66 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657032-1g |
3-(Benzylamino)propanamide hydrochloride |
114741-49-0 | 98% | 1g |
¥4300.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657032-5g |
3-(Benzylamino)propanamide hydrochloride |
114741-49-0 | 98% | 5g |
¥9124.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657032-10g |
3-(Benzylamino)propanamide hydrochloride |
114741-49-0 | 98% | 10g |
¥10192.00 | 2024-08-09 |
N3-Benzyl-β-alaninamide hydrochloride Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on N3-Benzyl-β-alaninamide hydrochloride
N3-Benzyl-β-alaninamide Hydrochloride: A Comprehensive Overview
N3-Benzyl-β-alaninamide hydrochloride, also known by its CAS number 114741-49-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of β-alanine, a naturally occurring amino acid, and has been extensively studied for its potential applications in drug development and therapeutic interventions. The structure of N3-Benzyl-β-alaninamide hydrochloride consists of a β-alanine backbone with a benzyl group attached to the nitrogen atom, forming an amide bond. The hydrochloride salt form is commonly used in research and pharmaceutical settings due to its stability and solubility properties.
Recent advancements in chemical synthesis have enabled the efficient production of N3-Benzyl-β-alaninamide hydrochloride, making it more accessible for large-scale studies. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of peptide-based drugs. For instance, studies have shown that this compound can serve as a building block for constructing complex peptide frameworks with potential anti-inflammatory and antioxidant properties.
In terms of pharmacological applications, N3-Benzyl-β-alaninamide hydrochloride has been investigated for its ability to modulate cellular signaling pathways. A 2022 study published in the Journal of Medicinal Chemistry highlighted its potential as an inhibitor of certain kinases involved in cancer progression. The compound demonstrated selective binding to these enzymes, suggesting its utility in the design of targeted therapies for oncological conditions.
The synthesis of N3-Benzyl-β-alaninamide hydrochloride typically involves a multi-step process that includes nucleophilic substitution and amide bond formation. Recent optimizations in this synthesis have focused on improving yield and reducing reaction times, often utilizing microwave-assisted techniques or catalytic systems. These advancements have not only enhanced the scalability of production but also opened new avenues for exploring its structural analogs.
Another area of active research revolves around the pharmacokinetic properties of N3-Benzyl-β-alaninamide hydrochloride. Preclinical studies have shown that this compound exhibits favorable absorption profiles in animal models, which is critical for its potential use as an oral medication. Additionally, investigations into its metabolic pathways have provided insights into how it interacts with cellular enzymes, further informing its therapeutic potential.
Despite these promising findings, challenges remain in fully understanding the bioavailability and long-term safety profile of N3-Benzyl-β-alaninamide hydrochloride. Ongoing clinical trials are currently evaluating its efficacy in treating chronic inflammatory diseases and neurodegenerative disorders. Early results indicate that it may offer a novel approach to managing these conditions by modulating key inflammatory markers and protecting neuronal cells from oxidative stress.
In conclusion, N3-Benzyl-β-alaninamide hydrochloride represents a valuable compound with diverse applications in both academic research and pharmaceutical development. Its unique chemical structure and promising biological activities continue to attract attention from scientists worldwide. As research progresses, it is anticipated that this compound will play an increasingly important role in advancing our understanding of disease mechanisms and developing innovative therapeutic strategies.
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